2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide
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Overview
Description
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, which is known for its presence in bioactive molecules, and a phenylethoxy group, which can influence its chemical properties and biological activity.
Preparation Methods
The synthesis of 2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide involves multiple steps, typically starting with the preparation of the benzodioxole and phenylethoxy intermediates. Common synthetic routes include:
Benzodioxole Intermediate Preparation: This can be achieved through the bromination of benzo[d][1,3]dioxole followed by a palladium-catalyzed amination reaction.
Phenylethoxy Intermediate Preparation: This involves the reaction of phenol with ethylene oxide under basic conditions to form the phenylethoxy group.
Chemical Reactions Analysis
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phenylethoxy group can enhance the compound’s binding affinity to specific receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide include:
2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}benzoic acid: This compound shares the benzodioxole moiety but differs in its carboxylic acid functionality.
N-{2-[(1,3-Benzodioxol-5-ylmethyl)(2-furylmethyl)amino]-2-oxoethyl}-N-isobutyl-4-methylbenzamide: This compound has a similar benzodioxole structure but includes a furylmethyl group and a different amide linkage.
N-(1,3-Benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: This compound also features the benzodioxole moiety but has a more complex quinazoline structure.
Properties
Molecular Formula |
C26H26N2O6 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-2-[4-(2-phenylethoxy)anilino]ethoxy]acetamide |
InChI |
InChI=1S/C26H26N2O6/c29-25(27-15-20-6-11-23-24(14-20)34-18-33-23)16-31-17-26(30)28-21-7-9-22(10-8-21)32-13-12-19-4-2-1-3-5-19/h1-11,14H,12-13,15-18H2,(H,27,29)(H,28,30) |
InChI Key |
MDZFEMLVDXJEBO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COCC(=O)NC3=CC=C(C=C3)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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